molecular formula C29H31N5O3 B2764175 2-[4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 1252906-46-9

2-[4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2764175
CAS RN: 1252906-46-9
M. Wt: 497.599
InChI Key: ZEWJMWIRIAFUGB-UHFFFAOYSA-N
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Description

2-[4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C29H31N5O3 and its molecular weight is 497.599. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Therapeutic Potential

Discovery and Synthesis of Clinical Candidates

The discovery of potent inhibitors for specific enzymes has been a critical area of research. For instance, Shibuya et al. (2018) reported the synthesis of an aqueous-soluble potent inhibitor, targeting human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibited significant selectivity and enhanced oral absorption, making it a promising candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anticancer Activity

Boddu et al. (2018) synthesized a series of novel compounds with potential anticancer activity against various human cancer cell lines. These compounds were evaluated for their effectiveness in reducing cell viability, with some showing significant activity. This highlights the importance of molecular design in developing new therapeutic agents (Boddu et al., 2018).

Antimicrobial Activities

The search for new antimicrobial agents has led to the synthesis of novel compounds with potential application in fighting microbial resistance. Bektaş et al. (2007) developed a series of compounds tested for antimicrobial activities, showcasing the potential of new molecular frameworks in creating effective antimicrobial agents (Bektaş et al., 2007).

Molecular Design for Enhanced Bioactivity

Synthesis of Novel Benzodifuranyl and Triazines

Abu‐Hashem et al. (2020) synthesized novel compounds demonstrating significant anti-inflammatory and analgesic activities. These findings underscore the impact of molecular architecture on the biological activity of synthetic compounds (Abu‐Hashem et al., 2020).

Biological Evaluation of Carbazole Derivatives

Sharma et al. (2014) explored the antibacterial, antifungal, and anticancer activities of novel carbazole derivatives. Their research demonstrates the versatility of carbazole frameworks in medicinal chemistry and their potential in developing new therapeutic agents (Sharma et al., 2014).

properties

IUPAC Name

N-(4-methylphenyl)-2-[4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c1-22-7-11-25(12-8-22)30-27(35)19-33-15-17-34(18-16-33)20-28-31-29(32-37-28)24-9-13-26(14-10-24)36-21-23-5-3-2-4-6-23/h2-14H,15-21H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWJMWIRIAFUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

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